2-[4-(naphthalene-1-sulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide
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Overview
Description
2-[4-(naphthalene-1-sulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide is a complex organic compound that features a naphthalene sulfonamide group, a phenyl ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(naphthalene-1-sulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide typically involves multiple steps:
Formation of the naphthalene sulfonamide: This can be achieved by reacting naphthalene with chlorosulfonic acid to introduce the sulfonyl chloride group, followed by reaction with an amine to form the sulfonamide.
Attachment of the phenyl ring: The phenyl ring can be introduced through a Friedel-Crafts acylation reaction, where the naphthalene sulfonamide reacts with a phenyl acyl chloride in the presence of a Lewis acid catalyst.
Incorporation of the thiophene moiety: The thiophene group can be attached via a nucleophilic substitution reaction, where the phenyl ring is functionalized with a leaving group (e.g., bromine), and then reacted with a thiophene derivative under basic conditions.
Formation of the acetamide linkage: The final step involves the formation of the acetamide linkage by reacting the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(naphthalene-1-sulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the sulfonamide group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(naphthalene-1-sulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-[4-(naphthalene-1-sulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. The thiophene moiety may also play a role in modulating the compound’s electronic properties, influencing its interaction with biological targets.
Comparison with Similar Compounds
2-[4-(naphthalene-1-sulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide can be compared with other similar compounds, such as:
Naphthalene sulfonamides: These compounds share the naphthalene sulfonamide group but may differ in their other functional groups.
Thiophene derivatives: Compounds containing the thiophene moiety, which may have different substituents on the thiophene ring.
Phenylacetamides: Compounds with a phenylacetamide structure, which may have different substituents on the phenyl ring.
The uniqueness of this compound lies in its combination of these three distinct functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
2-[4-(naphthalen-1-ylsulfonylamino)phenyl]-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c26-23(24-16-20-7-4-14-29-20)15-17-10-12-19(13-11-17)25-30(27,28)22-9-3-6-18-5-1-2-8-21(18)22/h1-14,25H,15-16H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGNOJNVHSAGBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)CC(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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